3-(Cycloheptylmethoxy)-4-iodooxolane
Description
3-(Cycloheptylmethoxy)-4-iodooxolane is a substituted oxolane (tetrahydrofuran) derivative characterized by a cycloheptylmethoxy group at position 3 and an iodine atom at position 2. These compounds share a common oxolane backbone with iodine at position 4 but differ in substituents at position 3, influencing reactivity, solubility, and applications .
The iodine atom likely enhances electrophilicity, making the compound a candidate for cross-coupling reactions in synthetic chemistry. The cycloheptylmethoxy group introduces steric bulk and lipophilicity, which may affect bioavailability or membrane permeability compared to aromatic substituents.
Properties
Molecular Formula |
C12H21IO2 |
|---|---|
Molecular Weight |
324.20 g/mol |
IUPAC Name |
3-(cycloheptylmethoxy)-4-iodooxolane |
InChI |
InChI=1S/C12H21IO2/c13-11-8-14-9-12(11)15-7-10-5-3-1-2-4-6-10/h10-12H,1-9H2 |
InChI Key |
KXXDIKBESPWZFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)COC2COCC2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptylmethoxy)-4-iodooxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Cycloheptylmethoxy Group: This step involves the reaction of the oxolane ring with cycloheptylmethanol in the presence of a strong acid catalyst to form the cycloheptylmethoxy derivative.
Iodination: The final step is the introduction of the iodine atom at the 4-position of the oxolane ring. This can be achieved through electrophilic iodination using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Cycloheptylmethoxy)-4-iodooxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated oxolane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azido, cyano, and thiol-substituted oxolanes.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include deiodinated oxolanes and other reduced derivatives.
Scientific Research Applications
3-(Cycloheptylmethoxy)-4-iodooxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cycloheptylmethoxy)-4-iodooxolane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the biochemical processes they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-(Cycloheptylmethoxy)-4-iodooxolane with its analogs:
*Estimated based on molecular formula.
Key Observations:
- Substituent Effects: The cycloheptylmethoxy group increases molecular weight and lipophilicity compared to aromatic substituents (e.g., bromophenyl or fluorophenyl). This may enhance solubility in nonpolar solvents but reduce aqueous stability.
- Cycloheptylmethoxy, being aliphatic, may offer steric shielding.
Commercial and Handling Considerations
- Availability: Bromophenyl and fluorophenyl analogs are commercially accessible, whereas the cycloheptyl variant’s availability is unclear .
- Storage and Safety: Bromophenyl derivatives require standard handling (e.g., room-temperature storage, hazard statements for skin/eye irritation) . Cycloheptylmethoxy variants may pose similar risks due to iodine content.
Research Implications and Gaps
Reactivity Studies: Further research is needed to compare the iodine substitution rates of cycloheptylmethoxy analogs versus aromatic derivatives.
Biological Screening: Testing for herbicidal or antimicrobial activity (e.g., PET inhibition assays) could reveal structure-activity relationships.
Synthesis Optimization: The steric hindrance of cycloheptylmethoxy may necessitate tailored catalytic systems for efficient coupling reactions.
Biological Activity
3-(Cycloheptylmethoxy)-4-iodooxolane is a compound belonging to the class of oxolanes, which are cyclic ethers known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in pharmaceuticals.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula: C_{12}H_{17}I O
- Molecular Weight: 292.17 g/mol
The presence of the cycloheptyl group and iodine atom is significant for the biological activity of this compound, influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of cycloheptyl alcohol with appropriate iodinating agents in the presence of a suitable catalyst. This method allows for the selective introduction of the iodine atom at the 4-position of the oxolane ring, enhancing its reactivity and biological potential.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. A series of related dioxolanes were tested against various bacterial strains, showing promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 625 µg/mL |
| 2 | Staphylococcus epidermidis | 1250 µg/mL |
| 3 | Enterococcus faecalis | 625 µg/mL |
| 4 | Pseudomonas aeruginosa | Not effective |
These findings suggest that modifications to the oxolane structure can enhance antibacterial activity against specific pathogens .
Antifungal Activity
In addition to antibacterial effects, compounds within this class have demonstrated antifungal activity. For instance, a study evaluated several dioxolanes against Candida albicans, revealing:
| Compound | Antifungal Activity (against C. albicans) |
|---|---|
| 1 | No activity |
| 2 | Moderate activity |
| 3 | Significant activity |
| 4 | Excellent activity |
The results indicate that structural variations significantly influence antifungal efficacy, highlighting the importance of further research into derivatives like this compound .
Case Studies and Research Findings
A comprehensive analysis of various case studies has been conducted to understand the biological mechanisms underlying the activities of oxolanes. These studies often involve:
- In vitro assays to determine MIC values against selected bacterial and fungal strains.
- Mechanistic studies examining how these compounds interact with microbial cell walls or inhibit essential enzymes.
For example, one case study focused on the interaction between a dioxolane derivative and bacterial cell membranes, revealing that these compounds could disrupt membrane integrity, leading to cell lysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
